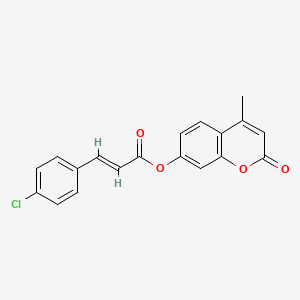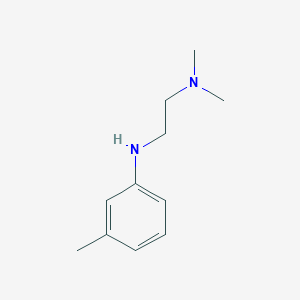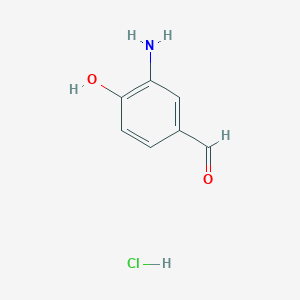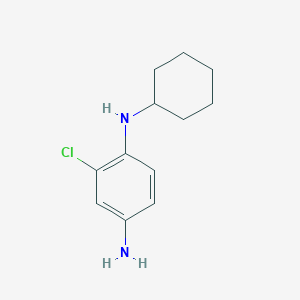
4-methyl-2-oxochromen-7-yl (2E)-3-(4-chlorophenyl)prop-2-enoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-methyl-2-oxochromen-7-yl (2E)-3-(4-chlorophenyl)prop-2-enoate is a synthetic organic compound that belongs to the class of chromenone derivatives. Chromenones, also known as coumarins, are a group of compounds known for their diverse biological activities and applications in various fields such as medicine, agriculture, and materials science. This particular compound is characterized by the presence of a chromenone core substituted with a 4-methyl group and an ester linkage to a (2E)-3-(4-chlorophenyl)prop-2-enoate moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methyl-2-oxochromen-7-yl (2E)-3-(4-chlorophenyl)prop-2-enoate typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-methyl-2-oxochromen-7-ol and 4-chlorocinnamic acid.
Esterification Reaction: The key step in the synthesis is the esterification of 4-methyl-2-oxochromen-7-ol with 4-chlorocinnamic acid. This reaction is typically carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane.
Purification: The crude product is purified by column chromatography or recrystallization to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the efficiency and yield of the process.
Chemical Reactions Analysis
Types of Reactions
4-methyl-2-oxochromen-7-yl (2E)-3-(4-chlorophenyl)prop-2-enoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol or reduce the double bond in the prop-2-enoate moiety.
Substitution: The aromatic ring in the chromenone core and the 4-chlorophenyl group can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like halogens, nitrating agents, or organometallic compounds can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce alcohols or alkanes.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may exhibit biological activities such as antimicrobial, anti-inflammatory, or anticancer properties.
Medicine: It could be explored for its potential therapeutic effects in treating various diseases.
Industry: The compound may find applications in the development of new materials or as a precursor for agrochemicals.
Mechanism of Action
The mechanism of action of 4-methyl-2-oxochromen-7-yl (2E)-3-(4-chlorophenyl)prop-2-enoate depends on its specific biological activity. Generally, chromenone derivatives can interact with various molecular targets such as enzymes, receptors, or DNA. The compound may exert its effects by modulating signaling pathways, inhibiting enzyme activity, or binding to specific receptors.
Comparison with Similar Compounds
Similar Compounds
- 4-methyl-2-oxochromen-7-yl (2E)-3-(4-bromophenyl)prop-2-enoate
- 4-methyl-2-oxochromen-7-yl (2E)-3-(4-fluorophenyl)prop-2-enoate
- 4-methyl-2-oxochromen-7-yl (2E)-3-(4-methylphenyl)prop-2-enoate
Uniqueness
Compared to similar compounds, 4-methyl-2-oxochromen-7-yl (2E)-3-(4-chlorophenyl)prop-2-enoate may exhibit unique properties due to the presence of the 4-chlorophenyl group. This substitution can influence the compound’s reactivity, biological activity, and overall stability.
Properties
Molecular Formula |
C19H13ClO4 |
|---|---|
Molecular Weight |
340.8 g/mol |
IUPAC Name |
(4-methyl-2-oxochromen-7-yl) (E)-3-(4-chlorophenyl)prop-2-enoate |
InChI |
InChI=1S/C19H13ClO4/c1-12-10-19(22)24-17-11-15(7-8-16(12)17)23-18(21)9-4-13-2-5-14(20)6-3-13/h2-11H,1H3/b9-4+ |
InChI Key |
ZAHIHWZVFPTGJS-RUDMXATFSA-N |
Isomeric SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)OC(=O)/C=C/C3=CC=C(C=C3)Cl |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)OC(=O)C=CC3=CC=C(C=C3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-(3-chlorophenyl)-2,3,4,5-tetrahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B12121105.png)
![1-[3,5-Bis(trifluoromethyl)benzenesulfonyl]-4-(2,3-dimethylphenyl)piperazine](/img/structure/B12121112.png)






![Piperazine, 1-[[4-(2-methylpropoxy)phenyl]methyl]-](/img/structure/B12121154.png)
![ethyl 5-acetyl-4-methyl-2-{[(6-methyl-4-oxo-4H-chromen-2-yl)carbonyl]amino}thiophene-3-carboxylate](/img/structure/B12121156.png)

![7-Methyl-3-sulfanyl[1,2,4]triazolo[4,3-a]pyrimidin-5(8h)-one](/img/structure/B12121173.png)
![N-[(5E)-5-(1H-benzimidazol-2-ylmethylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-4-(benzyloxy)benzamide](/img/structure/B12121190.png)
